8-Anilino-2'-deoxy-N-(2-methylpropanoyl)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: is a complex organic compound with significant biochemical and pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar moiety is attached to the purine base.
Introduction of the Phenylamino Group: The phenylamino group is added through an amination reaction, typically using aniline or a substituted aniline derivative.
Formation of the Isobutyramide Group: The isobutyramide group is introduced via an acylation reaction, where an isobutyryl chloride or anhydride is reacted with the amine group on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group on the purine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, it is studied for its potential role in cellular processes, particularly those involving nucleic acids. It can serve as a model compound for understanding the interactions between nucleosides and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of viral infections, cancer, and other diseases due to its ability to interfere with nucleic acid synthesis.
Industry
In industry, it can be used in the synthesis of pharmaceuticals and other biologically active compounds. Its unique structure makes it a valuable intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with nucleic acids and enzymes. It can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside with a purine base, similar in structure to the compound .
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(methylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: A closely related compound with a methylamino group instead of a phenylamino group.
Uniqueness
The uniqueness of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its interactions with certain enzymes and receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
919530-63-5 |
---|---|
Molecular Formula |
C20H24N6O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[8-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N6O5/c1-10(2)17(29)24-19-23-16-15(18(30)25-19)22-20(21-11-6-4-3-5-7-11)26(16)14-8-12(28)13(9-27)31-14/h3-7,10,12-14,27-28H,8-9H2,1-2H3,(H,21,22)(H2,23,24,25,29,30)/t12-,13+,14+/m0/s1 |
InChI Key |
RBOTYQSHJOWCAJ-BFHYXJOUSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.